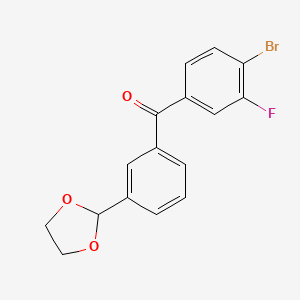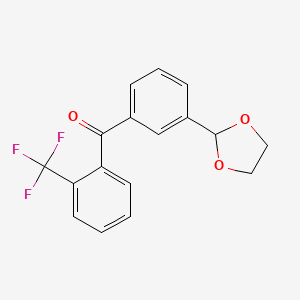
Acide 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acétique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dibromo-4-nitro-1H-pyrazol-1-yl)acetic acid is a chemical compound with the molecular formula C5H3Br2N3O4 and a molecular weight of 328.90 g/mol . This compound features a pyrazole ring substituted with bromine and nitro groups, and an acetic acid moiety. It is used in various biochemical and proteomics research applications .
Applications De Recherche Scientifique
2-(3,5-Dibromo-4-nitro-1H-pyrazol-1-yl)acetic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: Employed in the synthesis of specialty chemicals and materials.
Méthodes De Préparation
The synthesis of 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetic acid typically involves the bromination and nitration of a pyrazole precursor, followed by the introduction of the acetic acid group. The reaction conditions often include the use of bromine or bromine-containing reagents for bromination, and nitric acid or a nitrating mixture for nitration. The final step involves the reaction of the substituted pyrazole with chloroacetic acid or its derivatives under basic conditions to introduce the acetic acid moiety .
Analyse Des Réactions Chimiques
2-(3,5-Dibromo-4-nitro-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Mécanisme D'action
The mechanism of action of 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with proteins or enzymes, altering their activity or function. The nitro and bromine substituents can participate in various biochemical interactions, influencing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetic acid include other substituted pyrazoles, such as:
3,5-Dibromo-4-nitro-1H-pyrazole: Lacks the acetic acid moiety but shares the bromine and nitro substitutions.
2-(3,5-Dichloro-4-nitro-1H-pyrazol-1-yl)acetic acid: Similar structure but with chlorine atoms instead of bromine.
2-(3,5-Dibromo-4-amino-1H-pyrazol-1-yl)acetic acid: Contains an amino group instead of a nitro group.
These compounds share structural similarities but differ in their substituents, which can significantly affect their chemical properties and applications.
Propriétés
IUPAC Name |
2-(3,5-dibromo-4-nitropyrazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2N3O4/c6-4-3(10(13)14)5(7)9(8-4)1-2(11)12/h1H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUZTGPTWKIBET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N1C(=C(C(=N1)Br)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














